molecular formula C9H9ClO2 B1343181 4-Methoxy-3-methylbenzoyl chloride CAS No. 59931-48-5

4-Methoxy-3-methylbenzoyl chloride

Cat. No. B1343181
CAS RN: 59931-48-5
M. Wt: 184.62 g/mol
InChI Key: RTKSHBXMWCKUDQ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzoyl chloride is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.621 . The IUPAC name for this compound is 4-Methoxy-3-methylbenzoyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-methylbenzoyl chloride consists of a benzene ring substituted with a methoxy group (-OCH3) and a methyl group (-CH3) at the 4th and 3rd positions respectively. The benzene ring is also substituted with a carbonyl chloride group (-COCl) at the 1st position .

Scientific Research Applications

Mechanistic Analysis in Organic Chemistry

  • Research on related compounds like 4-methylthiobenzoyl chloride provides insights into their solvolysis mechanisms. This understanding is crucial for developing new synthetic routes in organic chemistry (Ryu & Park, 2016).

Synthesis of Poly(ethylene glycol) Derivatives

  • A study demonstrates the alkylation of methyl 4-hydroxybenzoate with methoxy- and methanesulfonylpoly(ethylene glycol) to produce poly(ethylene glycol)oxybenzoic acids. These compounds have potential applications in drug delivery systems (Sedlák et al., 2008).

Laboratory Experiments in Education

  • Educational experiments like the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one by selective C-acylation of 3-methyl-1-phenyl-1H-pyrazol-5-one illustrate the practical applications of this compound in teaching advanced organic chemistry concepts (Kurteva & Petrova, 2015).

Electrochemical Studies

  • Investigations into the electrochemistry of related ionic liquids can be foundational for understanding the electrochemical properties of 4-Methoxy-3-methylbenzoyl chloride, which could have implications in energy storage and conversion technologies (Xiao & Johnson, 2003).

Correlation Studies in Solvolysis

  • The study of solvolysis rates of related compounds, such as 3,4,5-trimethoxybenzoyl chloride, aids in understanding the reaction mechanisms and kinetics of similar compounds, which is essential for designing and optimizing organic reactions (Park & Kevill, 2011).

Safety And Hazards

Benzoyl chlorides, including 4-Methoxy-3-methylbenzoyl chloride, are typically corrosive and can cause severe skin burns and eye damage . They are also harmful if swallowed and may cause an allergic skin reaction . They should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place .

properties

IUPAC Name

4-methoxy-3-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKSHBXMWCKUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610691
Record name 4-Methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylbenzoyl chloride

CAS RN

59931-48-5
Record name 4-Methoxy-3-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.5 g. (0.07 mol.) of 3-methyl-4-methoxybenzoic acid and 10.7 g. (0.09 mol.) of thionyl chloride in 60 ml. of methylene chloride is refluxed on a steam bath for two hours. Concentration under reduced pressure and distillation of the residue gives 3-methyl-4-methoxybenzoic acid chloride, m.p. 37°-39°.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ET Nadres, GIF Santos, D Shabashov… - The Journal of organic …, 2013 - ACS Publications
… 8-Aminoquinoline (10.9 mmol, 1.6 g) and Et 3 N (14.7 mmol, 2.0 mL) in dichloromethane (20 mL), followed by 4-methoxy-3-methylbenzoyl chloride (12 mmol, 2.2 g) in dichloromethane (…
Number of citations: 234 0-pubs-acs-org.brum.beds.ac.uk

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